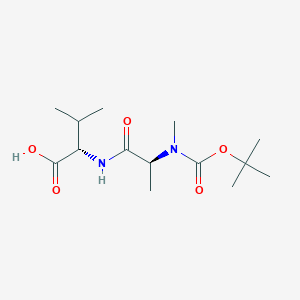

(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid

Description

Structural Elucidation of (S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic Acid

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name systematically describes the compound’s backbone and substituents:

- Parent chain : Butanoic acid (four-carbon carboxylic acid).

- Substituents :

- At position 2: A propanamide group [(S)-2-((tert-butoxycarbonyl)(methyl)amino)propanamido].

- At position 3: A methyl branch.

- Stereochemistry : Two chiral centers at positions 2 and 3, both configured as S (confirmed via SMILES and InChI data in search results ).

Systematic IUPAC Name :

(2S)-3-methyl-2-[(2S)-2-{[(tert-butoxycarbonyl)(methyl)amino]propanamido}]butanoic acid

Key stereochemical features include:

- Chiral Center 1 : Carbon 2 of the propanamide group (α-carbon of the N-methyl-Boc-protected alanine residue).

- Chiral Center 2 : Carbon 3 of the butanoic acid backbone (β-carbon of the valine-like side chain).

Molecular Topology Analysis: Bond Angles, Torsional Parameters, and Chiral Centers

Molecular Geometry

The compound’s topology is defined by:

- Bond Angles :

- Torsional Parameters :

Chiral Centers and Configuration

| Chiral Center | Position | Configuration | Bonded Groups |

|---|---|---|---|

| 1 | C2 | S | Boc-N(CH₃)-, CH₃, COOH, H |

| 2 | C3 | S | CH(CH₃)₂, COOH, CH₂, H |

Key Observations :

Comparative Analysis with Related Boc-Protected Dipeptide Derivatives

Structural and Functional Comparisons

Unique Characteristics of the Target Compound:

- N-Methylation : Enhances proteolytic stability by restricting hydrogen bonding at the amide nitrogen .

- Boc Placement : The tert-butoxycarbonyl group at the N-terminus prevents undesired side reactions during peptide synthesis .

- Branched Side Chain : The 3-methylbutanoic acid moiety mimics valine/isoleucine residues, favoring hydrophobic interactions .

Properties

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-8(2)10(12(18)19)15-11(17)9(3)16(7)13(20)21-14(4,5)6/h8-10H,1-7H3,(H,15,17)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJPZVUZNHOPMZ-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

The biological activity of this compound is primarily influenced by its ability to interact with various biological targets, particularly its role as an amino acid derivative. Its structural components enable it to function as a substrate for amino acid transporters, which facilitates cellular uptake and influences metabolic pathways.

Key Mechanisms:

- Amino Acid Transport : The compound acts as a substrate for system L transporters, which are responsible for the transport of large neutral amino acids across cell membranes.

- Inhibition of Tumor Growth : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with amino acid metabolism in cancer cells, particularly glioblastoma models .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound and its analogs.

Table 1: Summary of Biological Activity Studies

Case Studies

-

Case Study on Tumor Growth Inhibition :

A study evaluated the efficacy of this compound in a glioblastoma model. Results indicated that the compound significantly reduced tumor size compared to controls, attributed to its ability to inhibit amino acid transport essential for tumor growth . -

Neuroprotective Properties :

An investigation into the neuroprotective effects revealed that the compound mitigated neuronal damage induced by oxidative stress. This was measured through reduced levels of reactive oxygen species (ROS) and improved cell viability in cultures exposed to neurotoxic agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Research has indicated that compounds similar to (S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid can be utilized in the development of anticancer agents. The compound's ability to modify peptide structures allows for enhanced interaction with biological targets, potentially leading to improved efficacy against cancer cells. Studies have shown that specific modifications can increase the selectivity and potency of these compounds against various cancer types .

Neuroprotective Effects

There is emerging evidence that amino acid derivatives can exhibit neuroprotective properties. Compounds structurally related to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Peptide Synthesis

Building Block in Peptide Synthesis

this compound serves as an important building block in solid-phase peptide synthesis (SPPS). Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during synthesis, facilitating the formation of complex peptides with desired sequences and functionalities . The compound's structure enables the incorporation of various amino acids, thus expanding the library of peptides that can be synthesized for research and therapeutic purposes.

Enhanced Stability of Peptides

The incorporation of this compound into peptide sequences has been shown to enhance the stability and solubility of the resulting peptides. This is particularly relevant in drug development, where peptide stability is crucial for bioavailability and therapeutic effectiveness .

Drug Development

Targeted Drug Delivery Systems

Research indicates that derivatives like this compound can be utilized in the formulation of targeted drug delivery systems. By conjugating this compound with various therapeutic agents, researchers aim to improve the specificity and reduce side effects associated with conventional therapies .

Bioactive Compound Development

The compound's unique structure allows for modifications that can lead to the development of bioactive compounds with specific biological activities. This includes anti-inflammatory and antimicrobial properties, which are essential in addressing various health challenges .

Case Studies

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is commonly removed under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization.

Example Protocol (Source ):

A solution of the Boc-protected compound in TFA/DCM (1:1 v/v) was stirred at 0°C for 1 h. The solvent was evaporated under reduced pressure, and the residue was neutralized with saturated NaHCO₃ to yield the free amine.

Amide Bond Formation

The carboxylic acid group participates in peptide coupling reactions.

| Coupling Reagent | Base | Solvent | Application | Source |

|---|---|---|---|---|

| HATU | DIPEA | DMF | Conjugation with amino acid residues | , |

| EDCl/HOBt | NMM | THF | Solid-phase peptide synthesis |

Example Reaction (Source ):

The acid (1.0 eq) was activated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 5 min. A primary amine (1.1 eq) was added, and the mixture stirred at RT for 12 h. The product was isolated via flash chromatography (70% yield).

Esterification

The terminal carboxylic acid can be esterified to improve solubility or enable further transformations.

| Conditions | Reagents | Product | Source |

|---|---|---|---|

| Fischer esterification | H₂SO₄, MeOH, reflux | Methyl ester | , |

| Steglich esterification | DCC, DMAP, ROH | Activated ester for intermediates |

Nucleophilic Substitution at the Methylamino Group

After Boc removal, the methylamino group can undergo alkylation or acylation.

| Reaction Type | Reagents | Product | Source |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ | Secondary/tertiary amines | |

| Acylation | Acetyl chloride, pyridine | Acetylated derivatives |

Stability and Storage

The compound is hygroscopic and degrades under prolonged exposure to moisture or heat.

-

Storage: Sealed in dry conditions at RT (stable for >6 months) .

-

Decomposition Pathways: Hydrolysis of the Boc group in acidic/basic media or thermal decomposition above 150°C .

Stereochemical Considerations

The (S)-configuration at both chiral centers ensures enantioselectivity in reactions. Mitsunobu conditions (e.g., DTBAD/Ph₂PyP) were used in analogs to invert stereochemistry at hydroxyl-bearing carbons, though not directly applicable here .

Key Challenges and Recommendations

Comparison with Similar Compounds

Key Observations :

- The Boc group is a common protective strategy, but substituents (e.g., methyl in the target compound) modulate steric and electronic properties .

- Bromoacetamido (evidence 6) and Alloc (evidence 12) groups introduce distinct reactivity profiles for downstream modifications .

- Hydroxyl-containing analogs (evidence 11) exhibit increased polarity, impacting solubility and biological interactions .

Key Observations :

Preparation Methods

Boc Protection and Methylation of Amino Acids

A key intermediate is the Boc-protected amino acid methyl ester, prepared by reacting the corresponding amino acid with di-tert-butyl dicarbonate in basic aqueous medium, followed by methylation using methyl iodide in the presence of potassium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate in 1,4-dioxane, 0 °C, 16 h, pH adjusted with 5% HCl | Up to 94% | Extraction with ethyl acetate, drying over MgSO4 |

| Methylation | Methyl iodide, K2CO3, DMF, 0–20 °C, 7 h or reflux in acetone for 4 h | 79–94% | Purification by flash chromatography |

This method ensures high yield and retention of stereochemistry.

Amide Bond Formation

The coupling of the Boc-protected N-methyl amino acid derivative with 3-(tert-butoxycarbonylamino)-3-methylbutanoic acid or its derivatives is typically achieved via activation of the carboxyl group using ethyl chloroformate in the presence of triethylamine in tetrahydrofuran (THF) at 0 °C. This is followed by reaction with the amine component to form the amide bond.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Activation | Ethyl chloroformate, triethylamine, THF, 0 °C, 40 min | Not specified | Formation of mixed anhydride intermediate |

| Coupling | Addition of amine, stirring at 0 °C to room temperature | High | Precipitate removal, extraction with ethyl acetate |

This method is efficient for amide bond formation with minimal racemization.

Reduction and Further Functional Group Manipulation

In some synthetic routes, reduction of carboxylic acid derivatives to alcohols or aldehydes is performed using lithium borohydride in THF at 0 °C to room temperature, followed by quenching with methanol and acid workup.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Reduction | Lithium borohydride (2M in THF), 0 °C to RT, 6 h | Moderate to high | Followed by acid quench and extraction |

This step is useful for preparing intermediates for further functionalization.

Representative Experimental Data Summary

| Compound Intermediate | Reaction Type | Conditions | Yield (%) | Purification Method | Characterization |

|---|---|---|---|---|---|

| Boc-protected amino acid methyl ester | Boc protection + methylation | Di-tert-butyl dicarbonate, K2CO3, methyl iodide, DMF, 0–20 °C | 79–94 | Flash chromatography | 1H NMR, 13C NMR |

| 3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid | Activation with ethyl chloroformate | THF, 0 °C, triethylamine | Not specified | Extraction, silica gel chromatography | 1H NMR |

| Amide coupling product | Amide bond formation | Ethyl chloroformate, triethylamine, THF, 0 °C | High | Extraction, chromatography | NMR, MS |

Research Findings and Optimization Notes

- The Boc protection step is highly efficient under mild conditions, preserving stereochemistry and minimizing side reactions.

- Methylation using methyl iodide and potassium carbonate in DMF or acetone is robust, with yields up to 94%, and allows for selective N-methylation.

- The use of ethyl chloroformate for carboxyl activation is a well-established method that provides good coupling efficiency with minimal racemization.

- Reduction with lithium borohydride is effective for preparing alcohol intermediates necessary for further synthetic elaboration.

- Purification by flash chromatography using ethyl acetate/heptane mixtures is standard to achieve high purity.

- Reaction temperatures are generally kept low (0–20 °C) to control reactivity and maintain stereochemical integrity.

Q & A

Q. What are common synthetic routes for preparing (S)-2-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-3-methylbutanoic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Boc-protection : Introduction of the tert-butoxycarbonyl (Boc) group using Boc-anhydride in basic conditions (e.g., triethylamine) to protect the amine moiety .

- Peptide coupling : Use of carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond between the Boc-protected amino acid and the target substrate .

- Deprotection : Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) .

- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer :

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane or chloroform/methanol to resolve intermediates and final products .

- Recrystallization : Optimize solvent pairs (e.g., methanol/water) based on solubility data to obtain high-purity crystals .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients for analytical validation .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to verify stereochemistry and functional groups (e.g., tert-butyl peaks at δ ~1.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray crystallography : For absolute configuration determination, as demonstrated in single-crystal studies of related Boc-protected derivatives .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods detect epimerization?

- Methodological Answer :

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., L-amino acids) and low-temperature reactions to minimize racemization .

- Chiral HPLC : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .

- Circular dichroism (CD) : Monitor optical activity shifts indicative of stereochemical changes .

Q. How to resolve contradictions in purity assessments between LC-MS and elemental analysis?

- Methodological Answer :

- Impurity profiling : Use LC-MS/MS to identify co-eluting impurities (e.g., diastereomers or hydrolysis byproducts) that elemental analysis might miss .

- Thermogravimetric analysis (TGA) : Detect residual solvents or hygroscopic water affecting elemental data .

- NMR dilution studies : Dilute samples to reduce aggregation effects that skew integration values .

Q. What strategies optimize stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (pH 1-3), basic (pH 10-12), and oxidative (HO) conditions, followed by LC-MS to identify degradation pathways .

- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C in argon-filled vials to prevent hydrolysis .

Q. How to improve peptide coupling efficiency without side reactions?

- Methodological Answer :

- Coupling reagents : Replace DCC with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for higher yields and reduced racemization .

- Microwave-assisted synthesis : Reduce reaction times and byproduct formation via controlled heating .

- In-situ FTIR monitoring : Track carbonyl stretching frequencies (1700–1800 cm) to optimize reaction progress .

Q. How to design experiments for Boc-group removal without damaging sensitive functional groups?

- Methodological Answer :

- Acid lability screening : Test mild acids (e.g., 10% citric acid vs. TFA) and monitor deprotection via H NMR .

- Protecting group alternatives : Use acid-labile resins (e.g., Wang resin) for solid-phase synthesis to minimize side reactions .

Q. What computational tools predict metabolic stability and bioavailability?

- Methodological Answer :

- ADMET prediction : Use SwissADME or pkCSM to estimate LogP, solubility, and cytochrome P450 interactions based on PubChem data .

- In vitro assays : Microsomal stability tests (human liver microsomes) to validate predictions .

Q. How to address regioselectivity challenges during functionalization of the methylbutanoic acid backbone?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.